

Application Notes and Protocols for Negishi Coupling Reactions with PdCl₂(Amphos)₂

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Compound of Interest

Compound Name: PdCl₂(Amphos)₂

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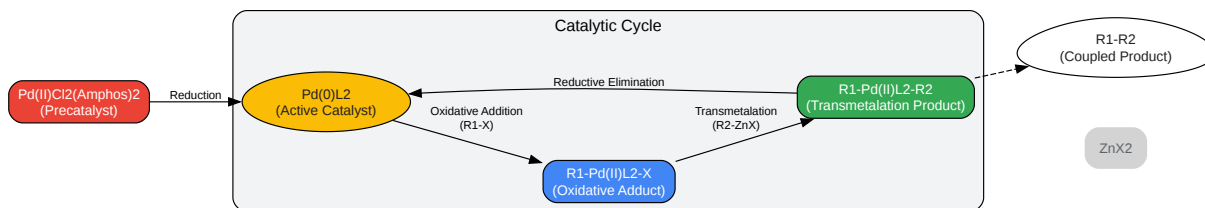
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) [**PdCl₂(Amphos)₂**], a commercially available and highly efficient catalyst for Negishi cross-coupling reactions.[1][2][3] The Negishi coupling is a powerful and versatile tool for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis and drug discovery.[4][5]

The use of **PdCl₂(Amphos)₂** offers several advantages, including its air and moisture stability, which simplifies handling and reaction setup.[3][6] The bulky and electron-rich Amphos ligand promotes the formation of the active monoligated Pd(0) species, facilitating both the oxidative addition and reductive elimination steps in the catalytic cycle.[6] This leads to high catalytic activity, often requiring low catalyst loadings.[2][6]

Catalytic Cycle of Negishi Coupling

The generally accepted mechanism for the palladium-catalyzed Negishi coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The Pd(II) precatalyst, **PdCl₂(Amphos)₂**, is first reduced in situ to the catalytically active Pd(0) species.[8]



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Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocols

Two detailed protocols are provided below. The first is a general procedure for a standard Negishi coupling in an organic solvent, adapted from established cross-coupling methodologies. The second outlines an innovative, environmentally friendly "Negishi-like" coupling performed in water at room temperature.^{[1][2]}

Protocol 1: General Negishi Coupling in Organic Solvent

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- $\text{PdCl}_2(\text{Amphos})_2$
- Organic halide (aryl, vinyl, etc.)
- Organozinc reagent (in THF)
- Anhydrous and degassed solvent (e.g., THF, Toluene)
- Schlenk flask or microwave vial

- Inert atmosphere (Argon or Nitrogen)
- Standard laboratory glassware and purification supplies

Procedure:

- To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add the organic halide (1.0 equiv) and **PdCl₂(Amphos)₂** (1-2 mol%).
- Add the anhydrous, degassed solvent.
- Slowly add the organozinc reagent (1.5-2.0 equiv) via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/MS.
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography.

Protocol 2: Stereoselective "Negishi-like" Coupling in Water at Room Temperature

This innovative protocol avoids the pre-formation of organozinc reagents and utilizes water as the reaction medium.^{[1][2]}

Materials:

- **PdCl₂(Amphos)₂** (1 mol%)^[2]

- Zinc dust (3 equiv)[2]
- Alkyl halide (2 equiv)[2]
- Vinyl halide (1 equiv)[2]
- N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2 equiv)[2]
- 2% PTS solution in water[2]
- Round-bottom flask
- Inert atmosphere (Argon)

Procedure:

- In a 5 mL round-bottom flask under an argon atmosphere, add zinc dust (197 mg, 3 mmol) and **PdCl₂(Amphos)₂** (7 mg, 0.01 mmol).[2]
- Add 2 mL of the 2% PTS solution in water.[2]
- Add TMEDA (232 mg, 2 mmol) at room temperature.[2]
- Add the alkyl halide (2 mmol) followed by the vinyl halide (1 mmol).[2]
- Stir the reaction mixture at room temperature and monitor by TLC or GC/MS.
- Upon completion, perform a standard aqueous work-up and extraction with an organic solvent.
- Purify the product by silica gel column chromatography.

Data Presentation

The following tables summarize quantitative data from representative Negishi and Suzuki-Miyaura coupling reactions utilizing **PdCl₂(Amphos)₂**, showcasing its efficiency.

Table 1: "Negishi-like" Coupling of Alkenyl and Alkyl Halides in Water[2]

Entry	Alkenyl Halide	Alkyl Halide	Product	Yield (%)
1	(E)-1-bromo-1-octene	1-iodohexane	(E)-7-tetradecene	85
2	(E)-ethyl 3-bromoacrylate	1-iodohexane	(E)-ethyl 2-nonenoate	78
3	(Z)-1-bromo-1-octene	1-iodohexane	(Z)-7-tetradecene	82

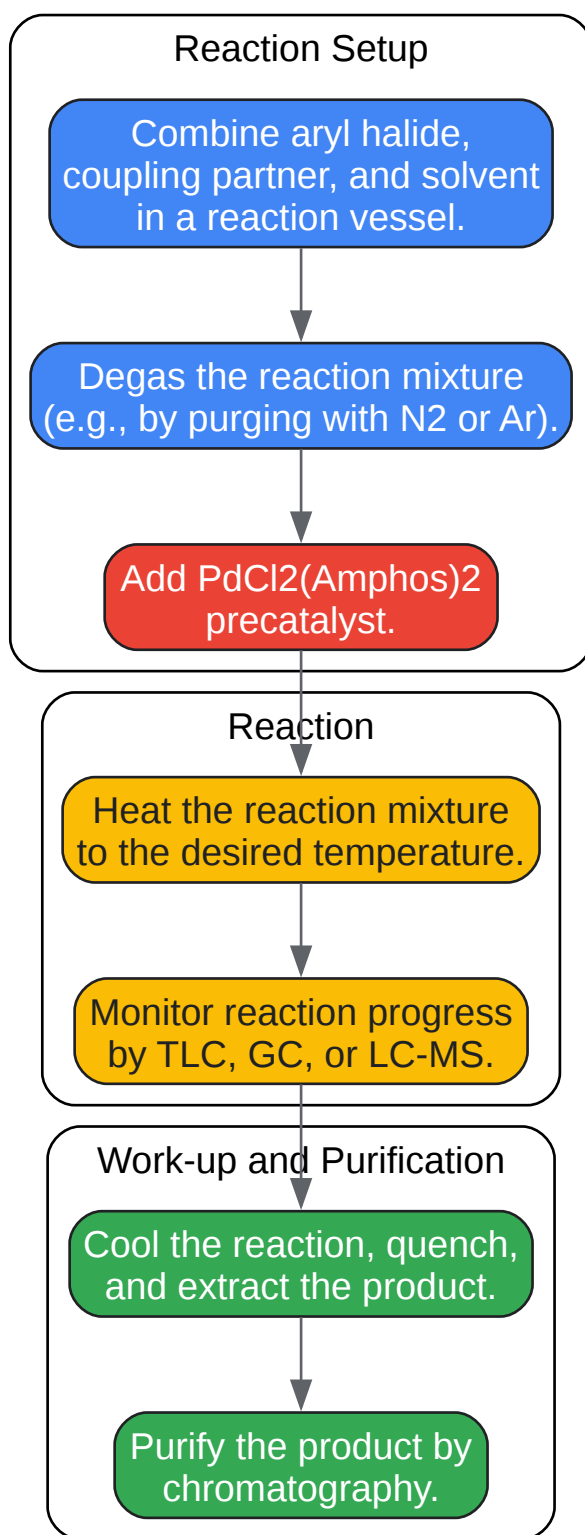
Table 2: Suzuki-Miyaura Coupling of a Heteroaryl Chloride[9][10]

Aryl Halide	Boronic Acid	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
3-Amino-2-chloropyridine	2-Methylphenylboronic acid	K ₂ CO ₃	Toluene/Water	90	5	79

Visualizations

Experimental Workflow

The general workflow for a cross-coupling reaction using **PdCl₂(Amphos)₂** is depicted below.



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Caption: General experimental workflow for a cross-coupling reaction.

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